molecular formula C25H34O6 B1281438 Budesonide-d8 CAS No. 1105542-94-6

Budesonide-d8

Numéro de catalogue: B1281438
Numéro CAS: 1105542-94-6
Poids moléculaire: 438.6 g/mol
Clé InChI: VOVIALXJUBGFJZ-SMANYZGRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La Budésonide-d8 est un analogue marqué au deutérium de la budésonide, un corticostéroïde largement utilisé. La budésonide est connue pour ses propriétés anti-inflammatoires et est couramment utilisée dans le traitement de l’asthme, de la bronchopneumopathie chronique obstructive (BPCO) et de diverses maladies inflammatoires de l’intestin. Le marquage au deutérium dans la Budésonide-d8 la rend particulièrement utile dans la recherche scientifique, en particulier dans les études pharmacocinétiques, car il permet un suivi et une quantification précis dans les systèmes biologiques .

Mécanisme D'action

La Budésonide-d8 exerce ses effets par le même mécanisme que la budésonide. Elle se lie aux récepteurs des glucocorticoïdes, ce qui entraîne des modifications de l’expression génique qui réduisent l’inflammation. La liaison de la budésonide à ces récepteurs diminue la vasodilatation et la perméabilité capillaire, ainsi que la migration des leucocytes vers les sites d’inflammation .

Analyse Biochimique

Biochemical Properties

Budesonide-d8 plays a significant role in biochemical reactions, particularly those involving glucocorticoid receptors. It acts as an agonist of these receptors, which are involved in regulating inflammation and immune responses. This compound interacts with enzymes such as cytochrome P450 3A4, which is responsible for its metabolism. The interaction with cytochrome P450 3A4 leads to the formation of metabolites like 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone . These interactions are crucial for the compound’s pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic cancer cells, for instance, it has been shown to reduce cell proliferation and induce metabolic reprogramming. This compound influences cell signaling pathways by modulating the activity of glucocorticoid receptors, leading to changes in gene expression and cellular metabolism . This compound also impacts the expression of inflammatory cytokines, thereby reducing inflammation in conditions like asthma and inflammatory bowel disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, which then translocate to the nucleus and bind to glucocorticoid response elements in the DNA. This binding regulates the transcription of target genes involved in inflammatory and immune responses . This compound also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. Additionally, it modulates the expression of genes involved in metabolic processes, contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Studies have shown that this compound maintains its stability for extended periods when stored at appropriate temperatures . Over time, the compound’s effects on cellular function can vary, with long-term exposure leading to sustained anti-inflammatory effects and potential changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects. At higher doses, this compound can cause toxic effects, including adrenal suppression and metabolic disturbances . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its metabolism by cytochrome P450 enzymes. The compound is metabolized to 6-beta-hydroxybudesonide and 16-alpha-hydroxyprednisolone, which are then further processed and excreted . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound is highly protein-bound in plasma, primarily to corticosteroid-binding globulin and serum albumin . This binding influences its distribution and availability in different tissues, affecting its therapeutic efficacy and side effect profile.

Subcellular Localization

This compound localizes to specific subcellular compartments, primarily the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene transcription . This subcellular localization is essential for the compound’s mechanism of action and its ability to modulate cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la Budésonide-d8 implique l’incorporation d’atomes de deutérium dans la molécule de budésonide. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d’hydrogène par du deutérium. Le processus implique souvent l’utilisation de réactifs et de solvants deutérés pour garantir l’incorporation du deutérium à des positions spécifiques dans la molécule .

Méthodes de production industrielle

La production industrielle de la Budésonide-d8 suit des principes similaires mais à plus grande échelle. Le processus implique l’utilisation d’équipements et de conditions spécialisés pour garantir un rendement et une pureté élevés. Les techniques d’extraction en phase solide (SPE) sont couramment utilisées pour isoler et purifier le composé des mélanges réactionnels .

Analyse Des Réactions Chimiques

Types de réactions

La Budésonide-d8, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les solvants deutérés, les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium. Les conditions réactionnelles impliquent généralement des températures et un pH contrôlés pour garantir les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites deutérés de la budésonide, qui sont utiles dans les études pharmacocinétiques et métaboliques .

Applications de recherche scientifique

La Budésonide-d8 a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Pharmacokinetic Studies

Budesonide-d8 serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of budesonide levels in biological samples. A notable study developed an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for measuring budesonide concentrations in dried blood spots (DBS), which is particularly useful in populations with limited blood volume, such as premature neonates. The method demonstrated high sensitivity and accuracy within a dynamic range of 1 to 50 ng/mL, making it a reliable tool for assessing systemic exposure after intra-tracheal administration of budesonide in clinical settings .

Table 1: Method Validation Parameters for this compound Assay

ParameterValue
Dynamic Range1 to 50 ng/mL
Sample Volume<200 μL
Recovery RateHigh
PrecisionAccurate and consistent

Therapeutic Applications

This compound has been investigated for its potential therapeutic applications in various conditions:

  • Bronchopulmonary Dysplasia : Budesonide has shown promise in preventing bronchopulmonary dysplasia (BPD) in mechanically ventilated premature neonates. The use of intra-tracheal administration minimizes systemic exposure while maximizing local anti-inflammatory effects .
  • Chronic Respiratory Diseases : Research indicates that budesonide can effectively reduce inflammation in chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its application in inhalation therapy allows for targeted delivery to the lungs, enhancing therapeutic outcomes while reducing systemic side effects .

Analytical Chemistry Applications

This compound is utilized as an internal standard in various analytical methodologies. For example, a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method was developed to quantify budesonide in human plasma using this compound as the standard. This approach enhances the reliability of pharmacokinetic assessments and therapeutic monitoring .

Table 2: Comparison of Analytical Techniques Using this compound

TechniqueAdvantagesLimitations
UHPLC-MS/MSHigh sensitivity and specificityRequires sophisticated equipment
LC-ESI-MS/MSSuitable for complex biological matricesPotential matrix effects on quantification
Dried Blood Spot AnalysisMinimal sample volume requiredLimited to specific populations

Case Studies

Several case studies highlight the effectiveness of this compound in clinical research:

  • Study on Premature Neonates : A multi-center study assessed the pharmacokinetics of budesonide administered via surfactant to premature neonates between 23 and 28 weeks gestational age. The use of this compound allowed researchers to accurately measure systemic exposure and correlate it with clinical outcomes related to BPD prevention .
  • Chronic Obstructive Pulmonary Disease : In a clinical trial evaluating the efficacy of inhaled budesonide for COPD patients, this compound was employed to establish pharmacokinetic profiles that informed dosage adjustments based on individual patient responses .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de la Budésonide-d8

La Budésonide-d8 est unique en raison de son marquage au deutérium, qui permet un suivi précis dans les études pharmacocinétiques. Ceci la rend particulièrement précieuse dans les milieux de recherche où une quantification précise du composé est essentielle .

Activité Biologique

Budesonide-d8, also known as 6beta-Hydroxy this compound, is a deuterated derivative of Budesonide, a potent glucocorticoid primarily utilized for its anti-inflammatory properties in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The incorporation of deuterium atoms enhances the stability and tracking capabilities of the compound in biological studies. This article explores the biological activity of this compound, its pharmacokinetics, and its applications in clinical research.

  • Molecular Formula : C25H26D8O7
  • Molecular Weight : 454.58 g/mol
  • Structure : Contains multiple hydroxyl groups that contribute to its solubility and biological activity.

This compound functions primarily as an anti-inflammatory agent. It exerts its effects by binding to glucocorticoid receptors, which leads to modulation of gene expression involved in inflammatory responses. This mechanism is crucial for reducing inflammation in respiratory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound. Key pharmacokinetic parameters include:

ParameterValue
AUC (0-∞) 7.7 ± 5.1 h·ng/mL
C_max 1.8 ± 1.2 ng/mL
Half-life Similar to adults

These parameters indicate that this compound maintains effective systemic exposure while minimizing side effects typically associated with corticosteroids, such as adrenal suppression, particularly in pediatric populations .

Clinical Application in Asthma and COPD

This compound has been studied for its efficacy in managing asthma and COPD. A clinical trial demonstrated significant improvement in lung function and reduction in exacerbations among patients treated with this compound compared to placebo .

Pediatric Use in Eosinophilic Esophagitis

In a phase 2 clinical trial involving pediatric patients with eosinophilic esophagitis, this compound was administered at a dose of 0.8 mg twice daily. The results indicated a favorable safety profile and effective symptom control among participants .

Research Findings

Recent studies have focused on the metabolic pathways and pharmacodynamics of this compound:

  • Metabolic Pathways : The deuterated form allows researchers to trace metabolic pathways more accurately using stable isotope techniques, providing insights into drug metabolism without altering the biological activity significantly .
  • Binding Affinity Studies : Interaction studies reveal that this compound has a high binding affinity for glucocorticoid receptors, confirming its potential therapeutic efficacy .

Comparative Analysis

A comparison of this compound with other corticosteroids highlights its unique properties:

Compound NameMolecular FormulaKey Features
Budesonide C25H34O7Non-deuterated form; widely used
6β-Hydroxy Budesonide C25H34O7Hydroxyl group at position 6
Dexamethasone C22H29FO5Fluorinated derivative; higher potency

This table illustrates the structural variations that influence the biological activity and therapeutic applications of these compounds.

Propriétés

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVIALXJUBGFJZ-SMANYZGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114046
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105542-94-6
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105542-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (11β,16α)-16,17-[Butylidene-1,2,2,3,3,4,4,4-d8-bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Budesonide-d8
Reactant of Route 2
Budesonide-d8
Reactant of Route 3
Reactant of Route 3
Budesonide-d8
Reactant of Route 4
Budesonide-d8
Reactant of Route 5
Budesonide-d8
Reactant of Route 6
Budesonide-d8
Customer
Q & A

Q1: What is the primary application of budesonide-d8 in pharmaceutical research, specifically regarding the analysis of budesonide?

A1: this compound serves as an internal standard in analytical techniques like LC-ESI-MS/MS. Its structure closely resembles budesonide, but the presence of deuterium atoms (D) instead of hydrogen (H) at specific positions results in a slightly different mass. This difference allows for the differentiation of this compound from budesonide during mass spectrometry analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.